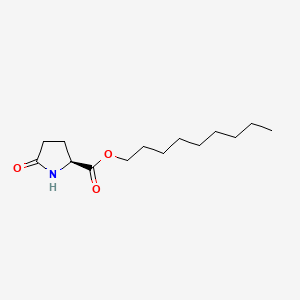
Nonyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 5-oxo-L-prolinate is a chemical compound that belongs to the family of proline derivatives It is characterized by the presence of a nonyl ester group attached to the 5-oxo-L-proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with nonanol. The reaction is carried out under acidic conditions, often using a strong acid
Biological Activity
Nonyl 5-oxo-L-prolinate is a compound derived from the amino acid proline, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a nonyl group attached to the 5-oxo-L-proline moiety. This structural feature is significant as it influences the compound's solubility, stability, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃N₁O₃ |
| Molecular Weight | 239.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Interaction : The compound may interact with enzymes involved in metabolic pathways, similar to how 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid . This interaction can influence amino acid metabolism and neurotransmitter synthesis.
- Cell Signaling Modulation : this compound might modulate cellular signaling pathways, potentially affecting processes such as apoptosis, inflammation, and immune response.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of proline compounds exhibit antimicrobial properties against various pathogens . This activity could be further explored in this compound.
Biological Activity Spectrum
Research utilizing predictive modeling systems like PASS has shown that compounds similar to this compound can exhibit a wide range of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
The prediction system has been effective in identifying potential activity types based on structural similarities with known bioactive compounds .
Case Studies and Research Findings
Several studies have investigated the biological effects of proline derivatives:
- Anticancer Activity : A study demonstrated that proline derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for therapeutic applications in oncology. For instance, compounds with structural similarities showed IC50 values in the nanomolar range against various cancer types .
- Antimicrobial Effects : Research into cyanobacterial metabolites revealed that certain proline derivatives possess significant antimicrobial activity, indicating that this compound may also have similar properties .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, potentially through modulation of glutamate signaling pathways, which are crucial in neurodegenerative diseases.
Scientific Research Applications
Chemical Applications
Nonyl 5-oxo-L-prolinate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable in the development of complex molecules.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Synthesis of Peptides | Used as a coupling agent in peptide synthesis. | |
| Ligand Formation | Acts as a ligand in coordination chemistry. | |
| Functionalization | Facilitates the introduction of functional groups. |
Biological Applications
In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to mimic natural substrates allows researchers to investigate the roles of specific enzymes in metabolic pathways.
Case Study: Enzyme Mechanism Investigation
A study demonstrated the use of this compound to explore the activity of 5-oxoprolinase, an enzyme involved in the conversion of 5-oxo-L-proline to L-glutamic acid. This investigation provided insights into the gamma-glutamyl cycle, highlighting the compound's relevance in understanding enzymatic functions .
Medical Applications
The therapeutic potential of this compound is significant, particularly in drug development targeting specific enzymes or receptors. Its structural characteristics enable it to interact with biological targets effectively.
Table 2: Therapeutic Applications of this compound
| Application Area | Potential Use | Reference |
|---|---|---|
| Drug Development | Targeting enzyme inhibitors for disease treatment. | |
| Biomarker Discovery | Identifying biomarkers for metabolic disorders. |
Industrial Applications
In industry, this compound is explored for its role as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties facilitate the production of various compounds used in consumer products.
Properties
CAS No. |
37673-22-6 |
|---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
nonyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-11-18-14(17)12-9-10-13(16)15-12/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
ZLOYQBAMRXWHFZ-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















